molecular formula C23H25BrN4OS B4686697 2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-bromo-2-(propan-2-yl)phenyl]acetamide

2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-bromo-2-(propan-2-yl)phenyl]acetamide

Cat. No.: B4686697
M. Wt: 485.4 g/mol
InChI Key: UTPNGAZIKCGYJU-UHFFFAOYSA-N
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Description

2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-bromo-2-(propan-2-yl)phenyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-bromo-2-(propan-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles.

    Introduction of the Benzyl and Prop-2-en-1-yl Groups: These groups can be introduced via alkylation reactions using benzyl halides and allyl halides, respectively.

    Attachment of the Sulfanyl Group:

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with 4-bromo-2-(propan-2-yl)phenylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the bromo group, potentially leading to dehalogenation or hydrogenation products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl and bromo positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, aryl halides, nucleophiles such as amines or thiols

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Dehalogenated compounds, hydrogenated triazoles

    Substitution Products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its interactions with specific biological targets, such as enzymes involved in metabolic pathways.

Medicine

In medicine, triazole derivatives have shown promise as therapeutic agents. This compound could be explored for its potential antifungal, antibacterial, or anticancer activities. Preclinical studies would be necessary to evaluate its efficacy and safety.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique properties could make it valuable in fields such as pharmaceuticals, agrochemicals, or materials science.

Mechanism of Action

The mechanism of action of 2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-bromo-2-(propan-2-yl)phenyl]acetamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by binding to specific enzymes or receptors, inhibiting their activity. This can lead to disruption of metabolic pathways or cellular processes, resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Itraconazole: Another triazole antifungal with a different side chain but similar core structure.

    Voriconazole: A triazole derivative used as an antifungal agent with a similar mechanism of action.

Uniqueness

What sets 2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-bromo-2-(propan-2-yl)phenyl]acetamide apart is its unique combination of functional groups. The presence of the benzyl, prop-2-en-1-yl, sulfanyl, and bromo groups provides a distinct chemical profile, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

2-[(5-benzyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN4OS/c1-4-12-28-21(13-17-8-6-5-7-9-17)26-27-23(28)30-15-22(29)25-20-11-10-18(24)14-19(20)16(2)3/h4-11,14,16H,1,12-13,15H2,2-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPNGAZIKCGYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2CC=C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-bromo-2-(propan-2-yl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-bromo-2-(propan-2-yl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-bromo-2-(propan-2-yl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-bromo-2-(propan-2-yl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-bromo-2-(propan-2-yl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-bromo-2-(propan-2-yl)phenyl]acetamide

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